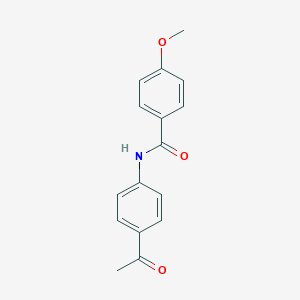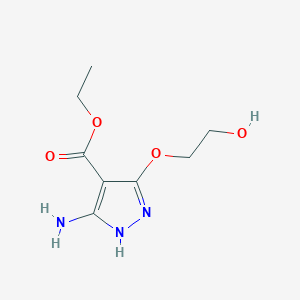![molecular formula C19H21IN2O B188279 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol CAS No. 315248-20-5](/img/structure/B188279.png)
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as L-755,807 and is a selective β3-adrenergic receptor agonist. In
Mécanisme D'action
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a selective β3-adrenergic receptor agonist. When it binds to the β3-adrenergic receptor, it activates a signaling pathway that increases the activity of enzymes involved in the breakdown of fat and glucose. This leads to an increase in energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
In animal models, 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of asthma and other respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol in lab experiments is its selectivity for the β3-adrenergic receptor. This allows for more precise targeting of metabolic pathways and reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Further research is needed to fully understand the mechanisms of action and potential side effects of the compound. Other potential future directions include investigating its use in the treatment of asthma and other respiratory diseases, as well as exploring its potential applications in cancer therapy.
In conclusion, 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a chemical compound with significant potential for scientific research in the fields of medicine and biochemistry. Its selectivity for the β3-adrenergic receptor makes it a promising candidate for the treatment of obesity, diabetes, and other metabolic disorders. Further research is needed to fully understand its mechanisms of action and potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol involves the reaction of 4-iodoaniline with 2,3-dimethylindole in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-amino-1-propanol to yield the final product.
Applications De Recherche Scientifique
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to increase energy expenditure and improve insulin sensitivity in animal models. It has also been investigated for its potential use in the treatment of asthma and other respiratory diseases.
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(4-iodoanilino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-13-14(2)22(19-6-4-3-5-18(13)19)12-17(23)11-21-16-9-7-15(20)8-10-16/h3-10,17,21,23H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEAIIHDHPUTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=C(C=C3)I)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387619 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(4-iodoanilino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol | |
CAS RN |
315248-20-5 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(4-iodoanilino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

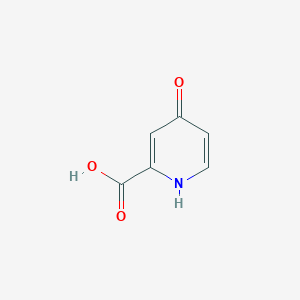

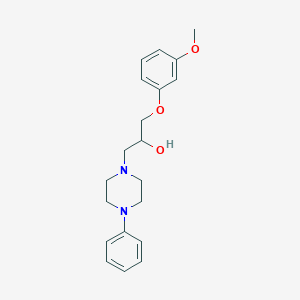
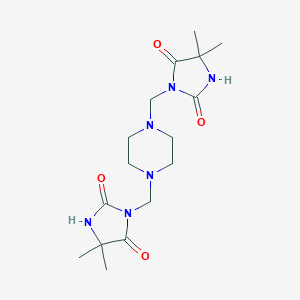
![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)


